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4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B595013
CAS No.: 1211520-57-8
M. Wt: 168.584
InChI Key: WLEFOJZUNXANLB-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Pyrazolo[3,4-b]pyridine Core Structure

The exploration of the pyrazolo[3,4-b]pyridine scaffold dates back over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908. nih.gov This was followed by the work of Bulow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives. nih.gov The initial interest in these compounds was largely academic, focusing on their synthesis and fundamental properties.

However, the close structural resemblance of the pyrazolo[3,4-b]pyridine core to naturally occurring purines, such as adenine (B156593) and guanine, quickly highlighted its potential as a bioactive molecule. nih.gov This similarity allows pyrazolo[3,4-b]pyridine derivatives to act as mimics or antagonists of purines, thereby interacting with a wide range of biological targets. Consequently, this scaffold has become a cornerstone in the development of compounds with diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties. nih.govchemicalbook.com

Structural Diversity and Isomerism within the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is part of a larger family of pyrazolopyridines, which includes five constitutional isomers based on the fusion of the pyrazole (B372694) and pyridine (B92270) rings: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. nih.gov The [3,4-b] isomer, the focus of this article, offers significant opportunities for structural diversification. The ring system allows for the introduction of substituents at five distinct positions: N1, C3, C4, C5, and C6. nih.gov This versatility enables the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets.

A key feature of pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen is the potential for prototropic tautomerism, leading to the existence of 1H- and 2H-isomers. nih.gov Computational studies have demonstrated that the 1H-tautomer is considerably more stable than the 2H-tautomer by approximately 37.03 kJ/mol. mdpi.com This energetic preference has significant implications for the synthetic outcomes of reactions involving this scaffold. The greater stability of the 1H-form generally dictates that it will be the predominant product in reactions where tautomerization is possible. This is a crucial consideration for chemists designing synthetic routes to specific isomers, as the reaction conditions can influence the tautomeric equilibrium and, consequently, the product distribution.

Importance of Fused Heterocyclic Systems in Organic Synthesis

Fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, are of paramount importance in organic synthesis and medicinal chemistry. mdpi.com These structures are integral components of numerous natural products and pharmaceuticals. mdpi.com The fusion of two or more heterocyclic rings creates a rigid molecular framework with a unique three-dimensional shape and electronic distribution, which is often essential for high-affinity binding to biological macromolecules.

The presence of multiple heteroatoms within the fused system provides multiple sites for chemical modification, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov Synthetic strategies often leverage the inherent reactivity of these systems to build molecular complexity efficiently. mdpi.com

Overview of Synthetic Challenges and Opportunities for the 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Core

The synthesis of the specific target molecule, this compound, presents a unique set of challenges and opportunities. The presence of three distinct functional groups—a chloro substituent at C4, an amino group at C3, and the pyrazolo[3,4-b]pyridine core—requires careful strategic planning to achieve the desired regiochemistry and avoid unwanted side reactions.

Two primary retrosynthetic approaches can be envisioned for the construction of the pyrazolo[3,4-b]pyridine scaffold: (a) annulation of a pyridine ring onto a pre-existing pyrazole, or (b) formation of a pyrazole ring on a pre-existing pyridine. nih.gov

A significant challenge in synthesizing the title compound is the introduction of the C3-amino and C4-chloro groups with the correct regioselectivity. One plausible synthetic route involves starting with a substituted pyridine. For instance, the reaction of a 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) can lead to the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com This approach directly installs the desired amino group at the C3 position. Subsequent chlorination at the C4 position would then be required to complete the synthesis.

Alternatively, the Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com The resulting 4-hydroxy intermediate can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com While this method is effective for introducing the 4-chloro substituent, it typically yields a product without a C3-amino group. nih.govmdpi.com A key opportunity, therefore, lies in the further derivatization of this 4-chloro core. The chlorine atom at the C4 position is a versatile handle for introducing other functional groups via nucleophilic substitution reactions, allowing for the synthesis of a wide range of analogues for biological testing.

The primary opportunity associated with the this compound core lies in its potential as a key building block for more complex molecules. The amino group at C3 can be readily modified, for example, through acylation or alkylation, while the chloro group at C4 can be displaced by various nucleophiles. This dual functionality makes it a valuable intermediate for the construction of libraries of compounds for drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

PropertyValueSource
Molecular FormulaC₆H₄ClN₃ nih.gov
Molecular Weight153.57 g/mol nih.gov
IUPAC Name4-chloro-1H-pyrazolo[3,4-b]pyridine nih.gov
CAS Number29274-28-0 nih.gov
Physical FormSolid sigmaaldrich.com
Storage TemperatureRefrigerator sigmaaldrich.com

Ring-Closing Strategies for the Pyrazolo[3,4-b]pyridine Scaffold

The formation of the pyridine ring fused to a pyrazole can be achieved through several reliable cyclization strategies. These methods typically involve the reaction of an aminopyrazole with a suitable three-carbon biselectrophilic partner, leading to the annulation of the six-membered pyridine ring.

Pyridine Ring Formation onto a Pre-existing Pyrazole Moiety

A prevalent and effective approach to the pyrazolo[3,4-b]pyridine system involves utilizing a substituted 3-aminopyrazole (B16455) as the foundational building block. The pyridine ring is then constructed upon this pyrazole moiety through cyclocondensation reactions with appropriate 1,3-dielectrophiles. wikipedia.org

The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of quinoline (B57606) derivatives, which has been successfully adapted for the preparation of 4-hydroxypyrazolo[3,4-b]pyridines. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) or a related aminoheterocycle with diethyl 2-(ethoxymethylene)malonate or a similar malonic ester derivative, followed by a thermal cyclization. wikipedia.orgnih.gov The resulting 4-hydroxy intermediate can then be converted to the corresponding 4-chloro derivative. mdpi.comprepchem.com

The mechanism of the Gould-Jacobs reaction for the formation of the pyrazolo[3,4-b]pyridine scaffold commences with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether carbon of diethyl 2-(ethoxymethylene)malonate, leading to the elimination of an ethanol (B145695) molecule. mdpi.com This is followed by an intramolecular nucleophilic attack from a pyrazole ring nitrogen onto one of the ester carbonyl groups, which, after the elimination of a second ethanol molecule, results in the cyclized product, a 4-hydroxypyrazolo[3,4-b]pyridine. wikipedia.orgmdpi.com This intermediate exists in tautomeric equilibrium with its 4-oxo form. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group with a chlorine atom to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative. mdpi.com

The versatility of the Gould-Jacobs reaction stems from the ability to vary the substituents on both the 3-aminopyrazole and the malonic ester derivative. Various substituted 3-aminopyrazoles can be employed to introduce diversity at different positions of the final pyrazolo[3,4-b]pyridine ring system. mdpi.com Diethyl 2-(ethoxymethylene)malonate is the most common 1,3-biselectrophilic synthon used in this reaction. wikipedia.orgmdpi.com The substituents on the pyrazole ring (R¹ and R³) ultimately determine the substitution pattern of the resulting product. mdpi.com

Starting Materials for Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines
3-Aminopyrazole Derivative1,3-Biselectrophilic SynthonResulting ScaffoldReference
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate4-Hydroxy-1H-pyrazolo[3,4-b]pyridine mdpi.com
3-Amino-5-methylpyrazoleDiethyl 2-(ethoxymethylene)malonate4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
1-Phenyl-3-amino-5-methylpyrazoleDiethyl 2-(ethoxymethylene)malonate4-Hydroxy-1-phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine mdpi.com

The conditions for the Gould-Jacobs reaction can be tailored to optimize yields and reaction times. The initial condensation is often carried out at elevated temperatures. The subsequent thermal cyclization requires even higher temperatures, frequently achieved by using high-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or by conducting the reaction neat. researchgate.net Microwave irradiation has also been demonstrated to be an effective method for accelerating the reaction, often leading to improved yields and shorter reaction times. wikipedia.orgablelab.eu

The choice of solvent and catalyst can significantly influence the reaction outcome. While some procedures are performed without a solvent at high temperatures (e.g., 160 °C), others utilize solvents like ethanol. mdpi.com In the final chlorination step, phosphorus oxychloride (POCl₃) is commonly used, often at reflux temperatures. prepchem.com An alternative chlorinating agent that has been reported is thionyl chloride (SOCl₂). mdpi.com If the chlorination step is omitted, the 4-hydroxy substituted compound is obtained. mdpi.com

Effect of Reaction Conditions on Gould-Jacobs Synthesis
SolventTemperatureCatalyst/ReagentKey OutcomeReference
None160 °CSOCl₂ (for chlorination)Solvent-free synthesis mdpi.com
Dowtherm~250 °CNone (thermal cyclization)High temperature for cyclization researchgate.net
EthanolRefluxAcetic AcidAcid-catalyzed condensation researchgate.net
Microwave IrradiationUp to 300 °CNoneReduced reaction time, improved yield ablelab.eu
Phosphorus OxychlorideRefluxNone (serves as reagent and solvent)Chlorination of 4-hydroxy intermediate prepchem.com

Beyond the malonic ester derivatives used in the Gould-Jacobs reaction, a broader range of 1,3-biselectrophilic synthons can be condensed with 3-aminopyrazoles to construct the pyrazolo[3,4-b]pyridine ring. These synthons include 1,3-dicarbonyl compounds and α,β-unsaturated carbonyls.

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid catalyst like acetic acid, is a well-established method for synthesizing pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net The reaction proceeds through a condensation mechanism, and if the 1,3-dicarbonyl compound is unsymmetrical, the formation of two regioisomers is possible. The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com Various catalysts, including Lewis acids like ZrCl₄, have been employed to facilitate this transformation. nih.gov

α,β-Unsaturated ketones also serve as effective 1,3-biselectrophilic partners. The reaction likely proceeds via a Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular condensation and subsequent oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine ring. mdpi.com Reaction conditions can be either acidic (e.g., acetic acid or HCl) or basic (e.g., NaOH in glycol). mdpi.com

More recent methodologies have expanded the scope of biselectrophilic synthons to include alkynyl aldehydes. nih.govresearchgate.netnih.govmdpi.com These reactions, often catalyzed by transition metals or activated by agents like iodine, proceed through a cascade 6-endo-dig cyclization, offering excellent regioselectivity. nih.govresearchgate.netnih.govmdpi.com

Examples of Condensation Reactions with Various 1,3-Biselectrophilic Synthons
Aminopyrazole1,3-Biselectrophilic SynthonReaction ConditionsProduct TypeReference
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic acid, refluxSubstituted pyrazolo[3,4-b]pyridine mdpi.com
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketonesZrCl₄, EtOH/DMF, 95 °CSubstituted pyrazolo[3,4-b]pyridine nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeAg(CF₃CO₂), TfOH, DMAc, 100 °CSubstituted pyrazolo[3,4-b]pyridine nih.govresearchgate.net
5-AminopyrazoleEthyl acetoacetateEthanol/Acetic acidSubstituted pyrazolo[3,4-b]pyridine researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds like pyrazolo[3,4-b]pyridines from simple starting materials in a single pot. researchgate.netnih.gov These reactions are highly valued for their atom economy and operational simplicity.

A common MCR approach involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as a 1,3-diketone or malononitrile. nih.govnih.govresearchgate.net The reaction typically begins with the Knoevenagel condensation between the aldehyde and the active methylene compound to generate a 1,3-CCC-biselectrophile in situ. nih.gov This intermediate then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and subsequent aromatization, often through oxidation or elimination, to yield the final pyrazolo[3,4-b]pyridine product. nih.govresearchgate.net The use of catalysts like L-proline or indium(III) chloride can facilitate these reactions, sometimes under microwave irradiation to enhance yields and reduce reaction times. nih.govresearchgate.net These MCRs provide a versatile route to a wide array of substituted pyrazolo[3,4-b]pyridines and related fused systems like pyrazolo[3,4-b]quinolines. nih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B595013 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211520-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEFOJZUNXANLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269042
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-57-8
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Precursors

2 Pyrazole (B372694) Ring Annulation onto a Pre-existing Pyridine (B92270) Fragment

An alternative, though less common, synthetic strategy involves the formation of the pyrazole ring onto a pre-functionalized pyridine core. nih.govmdpi.comresearchgate.net This approach typically utilizes substituted 2-chloropyridines bearing a reactive group at the C3 position, which directs the cyclization with hydrazine (B178648).

Pyrazole Ring Annulation onto a Pre-existing Pyridine Fragment

Cyclization of 2-Halonicotinonitrile Derivatives with Hydrazine Hydrate (B1144303)

The reaction of 2-halonicotinonitrile derivatives with hydrazine hydrate is a direct and effective method for synthesizing 3-amino-1H-pyrazolo[3,4-b]pyridines. cdnsciencepub.com The synthesis of the target compound, 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, can be envisioned starting from a dichlorinated 3-cyanopyridine.

The reaction mechanism involves two key steps. The first is the nucleophilic displacement of the chlorine atom at the 2-position of the pyridine ring by hydrazine. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group (C≡N). cdnsciencepub.com This sequence leads directly to the formation of the fused pyrazole ring with an amino group at the C3 position. This method is particularly advantageous for creating the specific 3-amino substitution pattern found in the target molecule. cdnsciencepub.comresearchgate.net

Reactions of Functionalized 2-Chloronicotinic Acids with Hydrazines

Functionalized derivatives of 2-chloronicotinic acid, such as esters, aldehydes, or ketones at the C3 position, can also serve as precursors for the pyrazolo[3,4-b]pyridine ring system. nih.govnih.gov The reaction proceeds via a similar pathway to the nicotinonitrile route: initial nucleophilic substitution of the 2-chloro group by hydrazine, followed by an intramolecular condensation between the hydrazine and the C3 carbonyl or carboxyl function. This cyclization-condensation step results in the formation of the pyrazole ring, yielding a 3-substituted pyrazolo[3,4-b]pyridinone, which can be further modified. While this method is versatile, the specific use of 2-chloronicotinic acid itself requires conditions that facilitate the amide bond formation and subsequent cyclization with hydrazine.

Directed Halogenation and Chlorination Strategies

The introduction of a chlorine atom at the C4 position of the pyrazolo[3,4-b]pyridine scaffold is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-halogenated precursor or by direct chlorination of the assembled heterocyclic ring system.

A powerful method for introducing the 4-chloro substituent is through the Gould-Jacobs reaction. nih.govmdpi.com In this approach, a 3-aminopyrazole (B16455) is reacted with a biselectrophile like diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through initial substitution, followed by thermal cyclization to form a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate. Subsequent treatment of this intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom, yielding the desired 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com

Direct halogenation on the pre-formed pyrazolo[3,4-b]pyridine ring is also possible. Electrophilic substitution reactions, such as chlorination or bromination, have been shown to occur at the 3-position of the heterocycle. rsc.org However, achieving selective chlorination at the C4 position often requires specific directing groups or tailored synthetic strategies. For instance, specialized phosphine (B1218219) reagents have been designed to enable the 4-selective halogenation of pyridines, which could potentially be adapted for the pyrazolo[3,4-b]pyridine system. nih.gov

Table 2: Summary of Key Synthetic Strategies

Strategy Key Precursors Key Reagents/Conditions Product Feature Reference
Pyridine Ring Formation
α-Oxoketene Dithioacetals Hydrazides, Ketene dithioacetals Cyclocondensation Functionalized 5-aminopyrazole intermediates nih.gov, nih.gov
Cyclization 5-Aminopyrazoles, 1,3-Diketones Acetic acid, heat Pyridine ring annulation nih.gov, mdpi.com
Multi-Component Reaction 5-Aminopyrazole, Aldehyde, Active methylene (B1212753) compound L-proline or InCl₃, often microwave-assisted One-pot scaffold construction researchgate.net, nih.gov, researchgate.net
Pyrazole Ring Formation
From 2-Halonicotinonitriles 2-Chloronicotinonitrile derivatives Hydrazine hydrate 3-Amino-1H-pyrazolo[3,4-b]pyridine cdnsciencepub.com
Directed Chlorination
Gould-Jacobs Reaction 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine POCl₃ 4-Chloro substituent nih.gov, mdpi.com

Formation of the 4-Chloro Substituent via Phosphoryl Chloride (POCl₃) Treatment

A prevalent and effective method for introducing a chlorine atom at the C4 position of the pyrazolo[3,4-b]pyridine ring system involves the treatment of a 4-hydroxy or 4-oxo intermediate with phosphoryl chloride (POCl₃). This transformation is often the final step in classical synthetic routes like the Gould-Jacobs reaction.

In the Gould-Jacobs pathway, a 3-aminopyrazole derivative reacts with a biselectrophile such as diethyl 2-(ethoxymethylene)malonate. This initial reaction leads to the formation of a pyridone ring fused to the pyrazole, resulting in a 1H-pyrazolo[3,4-b]pyridin-4-ol or its tautomeric 4-oxo form. The subsequent treatment of this intermediate with phosphoryl chloride (POCl₃), often at elevated temperatures, facilitates a deoxygenative chlorination to yield the target 4-chloro-1H-pyrazolo[3,4-b]pyridine. rsc.org The mechanism involves the activation of the C4-hydroxyl group by POCl₃, converting it into a good leaving group (a chlorophosphate ester), which is then displaced by a chloride ion. This approach is widely used due to the ready availability of the starting materials and the high efficiency of the chlorination step. rsc.orguj.edu.pl

Phosphoryl chloride is a versatile reagent in heterocyclic chemistry, known for its role in chlorination, dehydration, and cyclization reactions like the Vilsmeier-Haack formylation. stmarys-ca.edunih.gov Its inherent affinity for oxygen makes it particularly suitable for converting carbonyl and hydroxyl groups into chlorides. stmarys-ca.edu

Regiospecific Iodination at N1 and Other Positions (e.g., using N-iodosuccinimide)

Functionalization of the pyrazolo[3,4-b]pyridine core through halogenation is a key strategy for enabling further structural diversification via cross-coupling reactions. While direct N1-iodination of the this compound scaffold using N-iodosuccinimide (NIS) is not extensively detailed in the retrieved literature, the principles of electrophilic substitution on pyrazole rings suggest its feasibility. The pyrazole ring has two nitrogen atoms, and in the 1H-tautomer, the N1 position is a common site for electrophilic attack. Reagents like NIS are standard sources of electrophilic iodine used for the iodination of various heterocycles.

Research on related pyrazolo[3,4-b]pyridines has demonstrated switchable syntheses of halogen-functionalized derivatives using reagents like iodine and N-bromosuccinimide (NBS). nih.gov For instance, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes in the presence of iodine can yield C6-iodinated pyrazolo[3,4-b]pyridines. nih.gov Furthermore, iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines has been employed to produce 3-iodo derivatives, which serve as versatile precursors for Suzuki, Heck, Stille, and Sonogashira coupling reactions. uj.edu.pl These examples highlight the utility of halogenation in creating valuable synthetic intermediates, and by extension, methods like NIS iodination represent a plausible, targeted approach for N1 functionalization.

Catalytic Approaches in Pyrazolo[3,4-b]pyridine Synthesis

Catalysis offers significant advantages in the synthesis of pyrazolo[3,4-b]pyridines, including milder reaction conditions, higher yields, improved regioselectivity, and access to complex molecular architectures. Both transition metal and acid catalysis have been extensively explored.

Transition Metal Catalysis (e.g., Cu(II), Pd(0))

Transition metals are powerful tools for forging the intricate bonds required in heterocyclic synthesis. Copper (Cu(II)) catalysis has been successfully applied in the formal [3+3] cycloaddition reactions to construct the pyrazolo[3,4-b]pyridine skeleton with high yields under mild conditions. nih.gov Copper(II) acetylacetonate (B107027) is one such catalyst that has proven effective. nih.gov Copper-catalysed cyclisation of 2-chloro-3-cyanopyridine (B134404) with hydrazines is another route to obtain the core structure, which can then be further functionalized. uj.edu.pl

Palladium (Pd(0)) catalysts are indispensable for post-synthesis functionalization, particularly through cross-coupling reactions. For instance, a Pd-catalyzed aminocarbonylation strategy provides an efficient route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamides in high yields. researchgate.net Suzuki-Miyaura cross-coupling reactions, often catalyzed by complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are used to introduce aryl or heteroaryl substituents onto a halogenated pyrazolo[3,4-b]pyridine core, demonstrating the power of this method for library synthesis. nih.govrsc.org

Lewis Acid Catalysis (e.g., ZrCl₄, FeCl₃, InCl₃)

Lewis acids are effective in activating substrates and promoting cyclization and condensation reactions. Zirconium tetrachloride (ZrCl₄) has been identified as a green, efficient, and versatile Lewis acid catalyst for synthesizing pyrazolo[3,4-b]pyridines. mdpi.com It is particularly effective in catalyzing the condensation of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com Its low toxicity, low cost, and stability make it an attractive option for environmentally benign synthesis. mdpi.com

Iron(III) chloride (FeCl₃) is another inexpensive and readily available Lewis acid used to promote the synthesis of pyrazolo[3,4-b]pyridines from precursors like 5-amino-pyrazole-4-carbaldehydes and β-enaminoketones. uj.edu.pl

Indium(III) chloride (InCl₃) has emerged as a capable catalyst for various multicomponent reactions to form fused pyrazole systems. nih.govmetu.edu.tr It has been successfully used in the one-pot synthesis of related pyranopyrazoles and is noted for its catalytic role in the synthesis of pyrazolo[3,4-b]quinolines, showcasing its potential for pyrazolo[3,4-b]pyridine synthesis as well. uj.edu.plnih.gov

CatalystReaction TypeKey FeaturesReference
Zirconium tetrachloride (ZrCl₄)Condensation of 5-aminopyrazole and unsaturated ketoneLow toxicity, low cost, water stable, high applicability mdpi.com
Iron(III) chloride (FeCl₃)Reaction of aminopyrazole-carbaldehyde and β-enaminoketoneSimple conditions, high compatibility, excellent yields uj.edu.pl
Indium(III) chloride (InCl₃)Multicomponent one-pot synthesis of fused pyrazolesEfficient, environmentally friendly, good for multicomponent reactions uj.edu.plnih.gov

Acid-Catalyzed Cyclizations (e.g., Acetic Acid, L-Proline, pTSA, Trifluoroacetic Acid)

Brønsted acids are frequently used to catalyze the key cyclization and dehydration steps in the formation of the pyridine ring. Acetic Acid is commonly used as a solvent and catalyst, particularly in classical condensation reactions. For example, the reaction of 5-aminopyrazoles with 1,3-diketones to form the pyrazolo[3,4-b]pyridine ring is often carried out in glacial acetic acid. mdpi.com

L-Proline , an organocatalyst, has been successfully employed in three-component domino reactions to regioselectively synthesize densely functionalized pyrazolo[3,4-b]pyridines in good yields. rsc.orgfao.org This "green" catalyst facilitates the formation of multiple C-C and C-N bonds in a single, efficient operation. fao.org

Trifluoroacetic Acid (TFA) is a strong acid often used in heterocyclic synthesis, sometimes for deprotection steps that can be followed by spontaneous or induced cyclization. worktribe.com While specific examples for the primary cyclization to form the pyrazolo[3,4-b]pyridine ring are less common, its role in related transformations is well-established.

p-Toluenesulfonic acid (pTSA) is a strong, solid organic acid widely used as a catalyst for dehydration and cyclization reactions in organic synthesis. While not specifically highlighted for this scaffold in the provided results, its general utility in promoting reactions like the Friedländer annulation makes it a highly relevant and probable catalyst for constructing the pyridine portion of the pyrazolo[3,4-b]pyridine system.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has moved towards more advanced techniques. For the synthesis of pyrazolo[3,4-b]pyridines, these include:

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of heterocyclic compounds like pyrazolo[3,4-b]pyridines. osi.lv This technique utilizes microwave irradiation to heat reactions, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity compared to conventional heating methods. nih.govnih.gov

The synthesis of the pyrazolo[3,4-b]pyridine core, a crucial step in producing the target molecule, has been effectively achieved through multi-component reactions under microwave irradiation. nih.gov For instance, an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives has been developed by reacting 5-aminopyrazole precursors with various aldehydes and β-ketonitriles in acetic acid, with both conventional heating and microwave irradiation being explored. nih.gov The microwave-assisted approach consistently demonstrates superior efficiency. nih.gov

Another notable microwave-assisted method involves the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde (B43269), and β-diketones in an aqueous medium catalyzed by Indium(III) chloride (InCl₃). rsc.org This process yields N-fused heterocycle products in good to excellent yields, showcasing the versatility of microwave chemistry. rsc.org The development of catalyst-free and additive-free methods under microwave conditions for related nitrogen-containing heterocycles further highlights the trend towards more sustainable and efficient synthetic routes. mdpi.com

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Pyrazolo[3,4-b]pyridine Derivatives

PrecursorsCatalyst/SolventMethodReaction TimeYieldReference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitrilesAcetic AcidMicrowave IrradiationNot SpecifiedHigher than conventional nih.gov
3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketonesInCl₃ / WaterMicrowave IrradiationNot SpecifiedGood to Excellent rsc.org
Enaminonitriles, BenzohydrazidesTolueneMicrowave IrradiationShortGood to Excellent mdpi.com
5-aminopyrazole, Ethoxycarbonyl isothiocyanateTHF, then NaOHMicrowave Irradiation5 min, then 3 min94% nih.gov

These protocols underscore the potential of microwave assistance to streamline the synthesis of precursors and the final assembly of the this compound structure.

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, recent synthetic strategies have focused on minimizing or eliminating the use of hazardous solvents and developing more environmentally benign processes.

One prominent green approach is the use of water as a reaction solvent. The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out in aqueous media, which is a significant improvement over traditional organic solvents in terms of environmental impact and safety. rsc.orgmdpi.com Furthermore, the use of Zirconium(IV) chloride (ZrCl₄) as a catalyst represents another green innovation. ZrCl₄ is a low-toxicity, low-cost, and water-stable Lewis acid that can be easily handled and recycled, making it an excellent catalyst for the cyclization of 5-aminopyrazole precursors to form the pyrazolo[3,4-b]pyridine core. mdpi.com

Solvent-free reaction conditions represent an ideal in green chemistry. Mechanochemistry, particularly ball milling, has been employed for the synthesis of pyrazolidinone precursors. researchgate.net This technique involves grinding solid reactants together, often with a catalytic amount of a base, completely eliminating the need for a solvent. researchgate.net A study on the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) demonstrated the effectiveness of this solvent-free method. researchgate.net Another solvent-free approach involves the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones using a CuO/SBA-15 catalyst under microwave conditions to produce chromenopyrazoles in excellent yields and short reaction times. clockss.org

Table 2: Overview of Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Synthesis

MethodologyKey FeatureCatalyst/ConditionsAdvantagesReference
Aqueous SynthesisUse of water as solventInCl₃Environmentally benign, safe rsc.org
Green CatalysisRecyclable Lewis acid catalystZrCl₄Low toxicity, low cost, air/water stable mdpi.com
Solvent-Free Ball MillingMechanochemical synthesisBase / Ball MillEliminates solvent use, high efficiency researchgate.net
Solvent-Free MicrowaveNo solvent, microwave heatingCuO/SBA-15Short reaction times, high yields clockss.org

These methodologies provide a clear pathway toward more sustainable manufacturing of this compound.

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and cost-effectiveness. For this compound, adopting modern manufacturing technologies is crucial for ensuring a reliable and scalable supply.

Continuous flow chemistry is a key enabling technology for the scalable synthesis of complex molecules. A recent study detailed the scalable synthesis of the structurally related 6-Chloro-1H-pyrazolo[3,4-b]pyrazine using a continuous flow formylation/hydrazine cyclization cascade. researchgate.net This approach offers significant advantages over traditional batch processing, such as superior heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and enhanced product consistency.

The principles demonstrated in the synthesis of the pyrazolopyrazine analogue are directly applicable to the production of this compound. A potential scalable route could involve:

Continuous Nitration/Chlorination: The pyridine or pyrazole precursor could be functionalized in a continuous flow reactor, allowing for precise control over reaction parameters and safe handling of reactive intermediates.

Flow Cyclization: The key ring-forming cyclization step to create the pyrazolo[3,4-b]pyridine core could be performed in a flow system, potentially using a packed-bed reactor with a solid-supported catalyst for easy separation and reuse. This aligns with green chemistry principles by minimizing waste.

In-line Purification: Integrating purification steps, such as liquid-liquid extraction or crystallization, directly into the flow process can create a seamless and automated production line, reducing manual handling and potential for error.

By leveraging continuous flow technology, the production of this compound can be made more efficient, safer, and economically viable for large-scale demands.

Chemical Transformations and Functionalization of 4 Chloro 1h Pyrazolo 3,4 B Pyridin 3 Amine

Nucleophilic Substitution at the C4-Chlorine Position

The chlorine atom at the C4 position of the pyrazolo[3,4-b]pyridine core is a key site for introducing molecular diversity. Its displacement by various nucleophiles is a fundamental strategy for the synthesis of a wide range of derivatives.

The substitution of the C4-chlorine with nitrogen-based nucleophiles is a widely employed transformation. While specific studies on 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine are not extensively detailed in publicly available literature, the reactivity of closely related pyrazolopyrimidine and pyrazolopyridine isomers provides significant insight. For instance, the reaction of 4-chloropyrazolo[3,4-d]pyrimidines with amines like cyclopropylamine (B47189) and cyclohexylamine (B46788) proceeds readily to yield the corresponding 4-amino derivatives. nih.gov This suggests a similar reactivity profile for the target compound.

In a relevant study focused on the isomeric pyrazolo[4,3-b]pyridine system, researchers synthesized N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govwikipedia.org This synthesis involves the coupling of an aniline (B41778) derivative with the heterocyclic core, demonstrating the feasibility of using anilines as nucleophiles to displace the C4-chloro group. These reactions are typically performed in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl.

Table 1: Representative Nucleophilic Substitution Reactions with Amines on Related Scaffolds

Starting Material Nucleophile Product Reference
4-Chloropyrazolo[3,4-d]pyrimidine Cyclopropylamine N-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.gov
4-Chloropyrazolo[3,4-d]pyrimidine Cyclohexylamine N-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.gov

The C4-chloro substituent can also be displaced by other heteroatom nucleophiles. The reaction with sulfur nucleophiles, such as thiols or thiophenols, is expected to proceed under basic conditions to afford 4-thioether derivatives. This is supported by studies on related heterocyclic systems where S-nucleophiles effectively displace halo groups. For example, the chloroacetamide derivative of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile readily reacts with 3-cyanopyridine-2-thiolates. semanticscholar.org

Displacement by an oxygen nucleophile to form a 4-oxo (or its tautomer, 4-hydroxy) derivative is also a key transformation. The Gould-Jacobs reaction, a common method for synthesizing the pyrazolo[3,4-b]pyridine scaffold, can yield the 4-hydroxy substituted compound directly if the final chlorination step with phosphorus oxychloride (POCl₃) is omitted. nih.gov This indicates that the 4-chloro derivative can be hydrolyzed to the corresponding 4-oxo compound, typically under acidic or basic conditions. Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the 4-methoxy derivative.

While specific examples for azide (B81097) displacement on this exact scaffold are sparse in the literature, the reaction of activated aryl chlorides with sodium azide to form aryl azides is a general and well-established transformation in organic synthesis.

Nucleophilic substitution reactions on the this compound scaffold are expected to be highly regioselective. The chlorine at the C4 position is significantly more activated towards nucleophilic attack than other positions on the ring system due to the electronic influence of the adjacent pyridine (B92270) nitrogen and the fused pyrazole (B372694) ring. In related systems like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic attack occurs selectively at the C4-position over the less reactive chloromethyl group.

When considering the synthesis of the pyrazolo[3,4-b]pyridine ring itself from non-symmetrical precursors like certain 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. nih.gov The ratio of these isomers depends on the relative electrophilicity of the two carbonyl groups. However, once the this compound scaffold is formed, subsequent SNAr reactions at C4 are generally regioselective. Stereoselectivity is not a factor in these substitution reactions as the C4 carbon is achiral.

Functionalization at the C3-Amino Group

The C3-amino group serves as a versatile handle for extending the molecular structure through various functionalization strategies. It behaves as a typical aromatic amine, allowing for a range of classical transformations. cdnsciencepub.com

The C3-amino group can be readily acylated with acyl chlorides or anhydrides under standard conditions, often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride proceeds smoothly to yield the corresponding N-acylated product. semanticscholar.org This demonstrates the general reactivity of an amino group on a pyrazole ring, which is expected to be similar for the C3-amino group of the target compound.

Carbamoylation can be achieved by treating the amine with isocyanates to form ureas, or with carbamoyl (B1232498) chlorides. These reactions provide access to a diverse set of derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Representative Acylation Reaction on a Related Scaffold

Starting Material Reagent Product Reference

The primary amino group at the C3 position is capable of undergoing condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves heating the two components in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. scielo.org.cojocpr.com

The formation of Schiff bases from aminopyrazole derivatives is a known synthetic route. scielo.org.co More recently, pyrazolo[3,4-b]pyridine hydrazides have been condensed with various aldehydes to form hydrazones (a class of Schiff bases), which have shown interesting biological activities. nih.gov This further supports the expected reactivity of the C3-amino group in this compound toward carbonyl compounds, providing a straightforward method for introducing a wide variety of substituents.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phosphorus oxychloride
Cyclopropylamine
Cyclohexylamine
N-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
3-Chloro-4-fluoroaniline
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
3-Cyanopyridine-2-thiolate
Sodium methoxide
Sodium azide
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Chloroacetyl chloride
2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide
Pyridine
Triethylamine
Isocyanate
Carbamoyl chloride

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The C4-chloro substituent on the pyrazolopyridine ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org The C4-chloro atom of this compound can be replaced with various aryl, heteroaryl, or vinyl groups using this methodology. The reaction typically employs a palladium catalyst, such as a combination of a palladium source (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., XPhos), along with a base (e.g., K2CO3 or K3PO4). nih.govnih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and reaction conditions. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazolopyridine core, displacing the chloro group. organic-chemistry.org The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine ligand. wikipedia.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, especially with challenging substrates. nih.gov

Table 3: Representative Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraAryl/heteroarylboronic acidPd catalyst (e.g., XPhosPdG2) + Ligand (e.g., XPhos) + Base (e.g., K2CO3) nih.gov4-Aryl/heteroaryl-1H-pyrazolo[3,4-b]pyridin-3-amine
Buchwald-HartwigPrimary/secondary aminePd catalyst (e.g., Pd(dba)2) + Ligand (e.g., tBuDavePhos) + Base researchgate.netnih.govN-substituted-4-amino-1H-pyrazolo[3,4-b]pyridin-3-amine

Palladium-catalyzed aminocarbonylation is a valuable technique for the synthesis of carboxamides. This reaction introduces a carbonyl group and an amine in a single step. For this compound, this transformation would likely target the C4 position, converting the C-Cl bond to a C-C(O)N bond. Modern synthetic approaches have utilized palladium-catalyzed aminocarbonylation to prepare novel 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives with high yields. This suggests that the C4-chloro substituent could be similarly functionalized to yield 4-carboxamide derivatives.

Copper-catalyzed reactions provide an alternative to palladium-based methods for certain transformations. Copper-mediated C-N coupling reactions have been shown to be effective for the amination of 4-halo-1H-1-tritylpyrazoles, particularly with alkylamines that possess a β-hydrogen. nih.gov This complementarity to palladium catalysis makes it a useful tool in the synthetic chemist's arsenal. While not explicitly demonstrated for intramolecular cyclizations with this compound, the potential exists for copper-mediated intramolecular C-N or C-O bond formation if a suitable nucleophile is tethered to another position of the molecule, leading to the formation of novel fused heterocyclic systems.

Other Transformations of the Pyrazolo[3,4-b]pyridine System

Beyond the functionalization of the C3-amino and C4-chloro groups, other transformations of the pyrazolo[3,4-b]pyridine scaffold can be envisioned. These could include modifications at the N1 position of the pyrazole ring, electrophilic substitution on the pyridine ring (if activated), or further derivatization of substituents introduced in previous steps. The pyrazolo[3,4-b]pyridine nucleus is a key structural motif in many biologically active molecules, and the development of new synthetic methods to functionalize this core remains an active area of research. nih.govmdpi.comresearchgate.netnih.gov

Oxidation Reactions (e.g., N-Oxide Formation)

The pyridine nitrogen atom in the pyrazolo[3,4-b]pyridine ring system is susceptible to oxidation, leading to the corresponding N-oxide. This transformation not only alters the electronic properties of the heterocyclic system but also provides a handle for further functionalization. The N-oxide can activate the pyridine ring for nucleophilic substitution, particularly at the C2 and C6 positions.

Common oxidizing agents used for the N-oxidation of pyridine and related heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org For instance, methyltrioxorhenium (MTO) is an effective catalyst for N-oxidation using hydrogen peroxide, often providing high yields under mild conditions. arkat-usa.org Another classical method involves the use of hydrogen peroxide in acetic acid. arkat-usa.org The synthesis of pyrazolopyridines from 3-acylpyridine N-oxide precursors has been documented, demonstrating the viability and utility of these oxidized intermediates in synthetic strategies. nih.gov The specific conditions for the oxidation of this compound would require empirical optimization, but established methods for pyridine N-oxidation serve as a reliable starting point.

Table 1: General Conditions for N-Oxide Formation

Oxidizing System Typical Conditions Reference
m-CPBA Inert solvent (e.g., CH₂Cl₂), 0°C to rt arkat-usa.org
H₂O₂ / MTO (catalyst) CH₂Cl₂ or other inert solvents, rt arkat-usa.org
H₂O₂ / Acetic Acid Glacial acetic acid, elevated temperature arkat-usa.org

Reductive Desulfurization and Ester Hydrolysis

Functional groups such as thioethers or esters can be incorporated into the pyrazolo[3,4-b]pyridine scaffold and subsequently modified. Reductive desulfurization, typically of a thioether or thiol, replaces a carbon-sulfur bond with a carbon-hydrogen bond. This reaction is often carried out using Raney Nickel (Ra-Ni), a spongy form of nickel catalyst saturated with hydrogen. The process involves refluxing the sulfur-containing compound with an excess of Ra-Ni in a solvent like ethanol. This method is valuable for removing sulfur-based directing groups or for synthesizing alkyl-substituted derivatives.

Ester hydrolysis is a standard reaction to convert an ester group into a carboxylic acid, which can then be used in amide coupling reactions. The hydrolysis can be performed under acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium. The existence of derivatives like 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester indicates that such ester groups are synthetically accessible on this scaffold and can be hydrolyzed to the corresponding carboxylic acid. chemicalbook.comuni.lu

Selective Metalation and Electrophilic Trapping at Peripheral Positions (e.g., C7)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.org In the this compound scaffold, several groups can potentially act as a DMG. The pyridine nitrogen itself can direct metalation to the C7 position. Similarly, the pyrazole nitrogens or a protected amino group at C3 could influence the regioselectivity of the lithiation.

Once the aryllithium intermediate is formed at a specific position like C7, it can be quenched with a wide variety of electrophiles to introduce new substituents. harvard.edu This "electrophilic trapping" allows for the installation of halogens (e.g., using I₂ or Br₂), alkyl groups (using alkyl halides), carbonyl compounds (using aldehydes or ketones), carboxyl groups (using CO₂), and many other functionalities. harvard.eduyoutube.com This method provides a predictable way to build molecular complexity on the pyridine portion of the scaffold, which is often challenging to achieve through classical electrophilic aromatic substitution.

Table 3: Examples of Electrophiles for Trapping Lithiated Species

Electrophile Resulting Functional Group
I₂ or C₂Cl₆ Iodine or Chlorine
DMF (N,N-Dimethylformamide) Aldehyde (-CHO)
CO₂ (Carbon Dioxide) Carboxylic Acid (-COOH)
R-X (Alkyl Halide) Alkyl Group (-R)
Me₃SiCl (Trimethylsilyl chloride) Trimethylsilyl Group (-SiMe₃)

N-Alkylation and Protection/Deprotection Strategies

The pyrazole ring of this compound contains an acidic N-H proton that can be readily deprotonated or alkylated. N-alkylation is a common strategy to introduce substituents that can modulate biological activity or block a potential site of metabolism. Alkylation can be achieved under basic conditions using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by treatment with an alkyl halide. Alternatively, acid-catalyzed methods using electrophiles like trichloroacetimidates have been developed for the N-alkylation of pyrazoles. semanticscholar.org

Given the multiple reactive nitrogen atoms (two in the pyrazole ring, the pyridine nitrogen, and the C3-amino group), selective functionalization often requires the use of protecting groups. jocpr.com The C3-amino group can be protected with standard amine protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). The pyrazole nitrogen is often protected to prevent unwanted side reactions during subsequent synthetic steps. A common protecting group for pyrrole (B145914) and pyrazole nitrogens is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov However, the deprotection of SEM groups can be challenging and may lead to side products. For example, the release of formaldehyde (B43269) during SEM deprotection can lead to reactions with other nucleophilic sites on the molecule. nih.gov Careful selection of orthogonal protecting groups is therefore essential for the successful multi-step synthesis of complex derivatives based on this scaffold. jocpr.com

Table 4: Common Protecting Groups for Nitrogen Atoms

Protecting Group Abbreviation Typical Introduction Typical Removal Target Nitrogen Reference
tert-Butoxycarbonyl Boc Boc₂O, base (e.g., TEA, DMAP) Strong acid (e.g., TFA, HCl) Amino, Pyrazole NH
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu, base Base (e.g., Piperidine) Amino
2-(Trimethylsilyl)ethoxymethyl SEM SEM-Cl, base (e.g., NaH) Fluoride source (e.g., TBAF) or acid Pyrazole NH nih.gov
Benzoyl Bz Benzoyl chloride, base Strong base (e.g., NaOH) or acid Amino jocpr.com

Spectroscopic Characterization and Structural Elucidation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule. For 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amine group, and the N-H proton of the pyrazole (B372694) ring.

The pyridine ring protons, H5 and H6, are expected to appear as doublets due to coupling with each other. Based on related pyrazolo[3,4-b]pyridine structures, their chemical shifts would likely fall in the aromatic region, typically between δ 7.0 and 8.5 ppm. chemicalbook.com The electron-withdrawing effect of the adjacent nitrogen atom and the chloro group would influence their precise positions.

The protons of the 3-amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically found in the range of δ 4.0-6.0 ppm. The N1-H proton of the pyrazole ring is also expected to be a broad singlet, appearing further downfield, potentially above δ 10.0 ppm, a characteristic feature for NH protons in such heterocyclic systems. mdpi.com

Expected ¹H NMR Data for this compound

Interactive Data Table
ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H57.0 - 7.5Doublet (d)~5-7
H68.0 - 8.5Doublet (d)~5-7
NH₂4.0 - 6.0Broad Singlet (br s)N/A
N1-H> 10.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, six distinct carbon signals are anticipated. The positions of these signals are influenced by the attached atoms and their position within the heterocyclic ring system.

The carbon atoms of the pyridine ring (C4, C5, C6, and C7a) and the pyrazole ring (C3 and C3a) would have characteristic chemical shifts. The C4 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. The C3 carbon, attached to the amino group, will also have a characteristic shift. Analysis of similar chlorinated pyrazolopyrimidine structures suggests that carbon atoms directly bonded to chlorine can appear in the region of δ 150-160 ppm. mdpi.com The other aromatic and heterocyclic carbons are expected to resonate between δ 100 and 155 ppm. mdpi.com

Expected ¹³C NMR Data for this compound

Interactive Data Table
CarbonExpected Chemical Shift (δ, ppm)
C3145 - 155
C3a100 - 110
C4150 - 160
C5115 - 125
C6140 - 150
C7a150 - 155

Should this compound be converted into a phosphoramidate (B1195095) derivative, for instance, by reacting the 3-amino group with a phosphorus-containing reagent, ³¹P NMR spectroscopy would be essential for characterization. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. The chemical shift (δ) in the ³¹P NMR spectrum would confirm the formation of the P-N bond. For phosphoramidates, these signals typically appear in a characteristic region of the spectrum. For example, some aminophosphonates show signals around δ 17-18 ppm. researchgate.net The specific chemical shift would depend on the other substituents attached to the phosphorus atom. nih.govresearchgate.net No experimental data for such derivatives of the title compound are currently available in the reviewed literature.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. huji.ac.il

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For this compound, a cross-peak between the H5 and H6 signals would confirm their connectivity on the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It would allow for the direct assignment of the C5 and C6 signals based on the already identified H5 and H6 proton resonances. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H5 proton would be expected to show correlations to the C3a, C4, and C7a carbons, while the H6 proton would correlate to C4 and C7a. These long-range correlations are key to assembling the complete carbon framework. youtube.com

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H group would appear as distinct bands in the region of 3100-3500 cm⁻¹. The primary amine typically shows two bands in this region (symmetric and asymmetric stretching), while the pyrazole N-H stretch might be broader. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic ring system would likely appear in the 1400-1650 cm⁻¹ region. mdpi.com The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

Interactive Data Table
Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-H (Amine)Stretch3300 - 3500 (two bands)
N-H (Pyrazole)Stretch3100 - 3300 (broad)
C-H (Aromatic)Stretch3000 - 3100
C=N / C=CStretch1400 - 1650
C-ClStretch600 - 800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of synthesized compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary for the unambiguous determination of a compound's elemental composition. For derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, HRMS is a standard characterization technique. researchgate.net While specific experimental HRMS data for this compound is not detailed in the available literature, the analysis of related structures provides a framework for its expected characterization.

For instance, various phosphoramidate derivatives of 4-chloro-1H-pyrazolo[3,4-b]pyridine have been fully characterized using techniques including HRMS, confirming their elemental composition. researchgate.net In a typical analysis, the compound would be subjected to an ionization technique like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be measured with high precision. This experimental value would then be compared to the calculated exact mass to confirm the molecular formula.

Predicted HRMS Adducts for C₆H₅ClN₄
AdductCalculated m/z
[M+H]⁺170.0275
[M+Na]⁺192.0094
[M+K]⁺207.9834

Note: The data in this table is predicted and serves as an example of what would be expected in an experimental analysis. No specific published experimental data was found for this exact compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is crucial for investigating the electronic transitions within a molecule, which are dictated by its chromophoric system.

The pyrazolo[3,4-b]pyridine core constitutes a significant chromophore. The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the substitution pattern on this heterocyclic system, making it a useful tool for analyzing regiospecificity.

Studies on various substituted 1H-pyrazolo[3,4-b]pyridines demonstrate that their absorption maxima are influenced by the electronic nature of the substituents and the extent of conjugation. For example, pyrazolopyridine derivatives designed as fluorescent probes for amyloid plaques exhibit absorption maxima that are dependent on the specific aromatic substituent attached. A derivative with a dimethylamino-substituted phenyl ring shows an absorption maximum at 364 nm, while substitution with larger aromatic systems like anthracene (B1667546) or pyrene (B120774) results in multiple absorption bands characteristic of those parent chromophores, albeit red-shifted due to extended conjugation. mdpi.com

For this compound, the presence of the electron-donating amino group at the C3-position and the electron-withdrawing chloro group at the C4-position on the pyrazolopyridine scaffold would be expected to influence the electronic transitions and result in a characteristic UV-Vis spectrum. However, specific experimental UV-Vis data for this compound is not available in the reviewed literature.

UV-Vis Absorption Maxima for Representative Pyrazolo[3,4-b]pyridine Derivatives
Compound DerivativeAbsorption Maximum (λmax, nm)Reference
6-methyl-4-phenyl-1-(4-(dimethylamino)phenyl)-1H-pyrazolo[3,4-b]pyridine364 mdpi.com
6-methyl-4-phenyl-1-(anthracen-9-yl)-1H-pyrazolo[3,4-b]pyridine350, 368, 388 mdpi.com
6-methyl-4-phenyl-1-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine348, 356 mdpi.com

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported in the surveyed literature, crystallographic studies on its derivatives and parent structures are informative. For example, the crystal structure of a phosphoramidate derivative of a 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine revealed a network of intermolecular interactions involving the phosphoramidate groups, highlighting how substituents can dictate the solid-state packing. researchgate.net

Such studies provide unambiguous confirmation of the connectivity of the atoms and the regiochemistry of substitution, which is particularly crucial when synthetic routes could potentially lead to isomeric products. A crystallographic analysis of this compound would definitively confirm the positions of the chloro and amine substituents and reveal details about hydrogen bonding networks, which are expected to involve the amine and pyrazole N-H groups, as well as potential π-π stacking interactions between the aromatic rings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the molecule's stability, electronic environment, and potential energy surface. DFT has emerged as a particularly valuable tool for studying pyrazolo[3,4-b]pyridine systems due to its balance of computational cost and accuracy. researchgate.netufrj.br

The electronic structure of pyrazolo[3,4-b]pyridine derivatives has been a subject of significant computational investigation. nih.govresearchgate.net DFT calculations are employed to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufrj.brresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For related pyrazolo[3,4-b]pyridine derivatives, the pyrazolo portion is identified as a suitable hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions, which are crucial aspects of its electronic behavior in biological systems. nih.gov

Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. ufrj.br In the 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, the nitrogen atoms of the heterocyclic rings and the exocyclic amine group are typically regions of negative potential (nucleophilic), while the hydrogen atoms are areas of positive potential (electrophilic).

Table 1: Calculated Electronic Properties of a Representative Pyrazolo[3,4-b]pyridine Derivative

Computational ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Varies with substituents
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Varies with substituents
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.Varies with substituents
Dipole Moment A measure of the net molecular polarity.Varies with substituents

Note: Specific values for this compound require dedicated DFT calculations, but data from related structures provide valuable benchmarks.

Computational methods are frequently used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. researchgate.netresearchgate.netacs.org Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts for pyrazolo[3,4-b]pyridine derivatives show good correlation with experimental data. researchgate.netnih.gov For instance, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives is routinely confirmed by comparing experimental FT-IR, 1H NMR, and 13C NMR spectra with theoretically predicted values. acs.orgnih.gov The formation of the pyrazolo[3,4-b]pyridine ring in related compounds has been confirmed by the characteristic chemical shifts of protons H-3 and H-5. mdpi.com

Table 2: Representative Spectroscopic Data for a Substituted 1H-Pyrazolo[3,4-b]pyridine Core

Spectroscopy TypeFunctional Group/ProtonCharacteristic Signal/Shift (ppm)
FT-IR (cm⁻¹) N-H (stretching)~3300-3200
C=N (stretching)~1600-1580
¹H NMR (δ, ppm) Pyrazolo NH (if unsubstituted)>13.0 (broad singlet)
Aromatic Protons7.0 - 8.5
H-3 (Pyridine Ring)~7.2 - 7.4 (singlet)
H-5 (Pyridine Ring)~7.8 - 8.5 (singlet)
¹³C NMR (δ, ppm) Aromatic Carbons110 - 160

Note: These are representative values from various pyrazolo[3,4-b]pyridine derivatives; actual values for the title compound may vary. mdpi.comrsc.org

While specific studies on the conformational analysis of this compound are not extensively documented in the cited literature, this area is a standard application of computational chemistry. DFT calculations are used to explore the potential energy surface of a molecule by rotating its flexible bonds. For this compound, key rotational barriers would include the bond between the C3 carbon and the exocyclic amino group. By calculating the energy at different dihedral angles, the most stable (lowest energy) conformation can be identified, along with the energy barriers for rotation between different conformers. This information is crucial for understanding how the molecule might interact with biological targets.

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole (B372694) nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. mdpi.com This tautomerism is a critical consideration in synthesis and biological activity. Computational studies have been pivotal in determining the relative stability of these tautomers. mdpi.comnih.gov Semi-empirical AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by a difference of 37.03 kJ/mol (approximately 9 kcal/mol). mdpi.com This substantial energy difference strongly suggests that the 1H-tautomer, as named in this compound, is the overwhelmingly predominant form at equilibrium. Further studies on related systems using NMR spectroscopy and X-ray crystallography have confirmed that the N1 tautomer is generally favored. colab.ws

Reaction Mechanism Elucidation

Computational modeling provides detailed, step-by-step insights into reaction mechanisms, which can be difficult to probe experimentally. These studies can validate proposed pathways, explain regioselectivity, and guide the optimization of synthetic routes. nih.govresearchgate.net

The synthesis of the 4-chloro-1H-pyrazolo[3,4-b]pyridine core is often achieved through a Gould-Jacobs type reaction. nih.gov Computational studies can model the proposed mechanism for this cyclization. The reaction typically involves the initial reaction of a 3-aminopyrazole (B16455) with a biselectrophile like diethyl 2-(ethoxymethylene)malonate. nih.gov The proposed mechanism involves the amino group of the pyrazole attacking the enol ether, followed by an intramolecular nucleophilic attack on an ester group to form the pyridine ring. nih.gov The final step involves the reaction of the resulting pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative. nih.gov

Furthermore, the 4-chloro substituent is a versatile handle for introducing further molecular diversity via nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can be used to study the transition states and activation energies for the substitution of the chlorine atom with various nucleophiles (e.g., amines, thiols), helping to predict reaction feasibility and outcomes. DFT calculations have also been used to explore the mechanistic routes of three-component reactions that form the pyrazolo[3,4-b]pyridine skeleton, elucidating the sequence of bond formations. researchgate.netnih.gov

Transition State Analysis and Reaction Energetics

A complete understanding of a chemical reaction requires a map of its energy landscape, which includes the reactants, products, intermediates, and the high-energy transition states that connect them. While specific experimental or computational studies detailing the reaction energetics for the synthesis of this compound are not prominently available in peer-reviewed literature, the analysis of analogous systems provides a robust framework for comprehension.

A plausible and widely cited route for forming the 4-chloro-1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction. nih.gov This reaction typically involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination (e.g., with phosphorus oxychloride) to yield the 4-chloro derivative. nih.gov

To illustrate the principles of transition state analysis, we can examine a detailed Density Functional Theory (DFT) study performed on the thermal cyclization of a related (pyridyl)aminomethylenemalonate, a key step in the Gould-Jacobs reaction. researchgate.net In this analogous system, computational methods were used to calculate the Gibbs free energy (ΔG) for each step of the cyclization, revealing the kinetic and thermodynamic pathways. The analysis identifies the transition states (TS) as the highest energy points between intermediates, and the energy difference between the reactant and the transition state is the activation energy, which governs the reaction rate.

The data from such a study allows for the construction of a detailed reaction energy profile. The highest activation energy barrier in the profile corresponds to the rate-determining step of the reaction.

Table 1: Illustrative Reaction Energetics for an Analogous Gould-Jacobs Cyclization

This interactive table presents Gibbs free energy (ΔG) values calculated for the intermediates and transition states of a model Gould-Jacobs cyclization reaction, as determined by DFT calculations at 450 °C in the gas phase. researchgate.net The values provide insight into the energy landscape of the reaction.

SpeciesDescriptionGibbs Free Energy (ΔG) (kJ/mol)
Reactant Starting (pyridyl)aminomethylenemalonate0.0
TS1 Transition state for 1,6-electrocyclization+201.7
Intermediate 1 Zwitterionic intermediate+136.0
TS2 Transition state for nih.govablelab.eu-H shift+166.5
Product Cyclized 4-quinolone product-45.6

Note: The data presented is for an analogous reaction forming a naphthyridine derivative and serves to illustrate the principles of transition state analysis and reaction energetics. The values are referenced to the lowest energy conformer of the reactant. researchgate.net

In Silico Approaches to Synthetic Design and Optimization

In silico—or computational—methods are increasingly employed to guide and optimize synthetic organic chemistry long before any experiments are conducted in the laboratory. These approaches are pivotal for predicting reaction outcomes, understanding selectivity, and refining reaction conditions.

For the synthesis of substituted pyrazolo[3,4-b]pyridines, computational chemistry, particularly DFT, is a primary tool for synthetic design. A major challenge in the synthesis of such heterocyclic systems is controlling regioselectivity, especially when using unsymmetrical starting materials. For example, the reaction of 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound could potentially yield two different regioisomers. nih.gov By calculating the activation energy barriers for the competing reaction pathways leading to each isomer, computational models can predict which product will be favored kinetically. Chemists can use this information to select reactants and conditions that promote the formation of the desired isomer, thereby optimizing the synthesis.

Furthermore, the reactivity of starting materials like 3-aminopyrazole is complicated by tautomerism; it can exist in different forms (e.g., 3-aminopyrazole and 5-aminopyrazole) which have different nucleophilic characteristics. mdpi.com Theoretical calculations can determine the relative stabilities of these tautomers in various solvents and conditions, predicting which form is likely to be the most reactive. mdpi.com This understanding is fundamental to designing a successful synthesis, as the reaction often proceeds via the most reactive, though not necessarily the most stable, tautomer. mdpi.com

While the use of in silico methods for large-scale screening of solvents, catalysts, and temperature for this specific compound class is still an evolving field, its application in mechanistic elucidation is well-established. By providing a detailed picture of the reaction pathway, computational studies allow for a rational, rather than trial-and-error, approach to synthetic optimization.

Broader Context and Future Research Directions in Synthetic Organic Chemistry

The 1H-Pyrazolo[3,4-b]pyridine Scaffold as a "Privileged Structure" in Synthesis

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is widely recognized as such a scaffold. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.orgbohrium.com Its significance stems from its structural resemblance to endogenous purine (B94841) bases like adenine (B156593) and guanine, allowing it to interact with a wide array of biological systems. nih.govnih.gov

The value of this scaffold in synthesis is amplified by the multiple sites available for structural modification—namely positions N1, C3, C4, C5, and C6. researchgate.netbiorxiv.orgbiorxiv.org This provides synthetic chemists with extensive opportunities to generate large combinatorial libraries of new chemical entities (NCEs) for structure-activity relationship (SAR) studies. researchgate.netbiorxiv.org The inherent stability, aromaticity, and planarity of the ring system make it a reliable and desirable foundation for drug discovery programs. biorxiv.orgbiorxiv.org

Development of Highly Regio- and Stereoselective Synthetic Pathways

A primary challenge in the synthesis of substituted heterocycles is the control of regioselectivity—the specific position at which a chemical bond is formed. For 1H-pyrazolo[3,4-b]pyridines, synthetic strategies are often classified into two main types: formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or construction of the pyrazole ring onto a pre-formed pyridine. nih.gov

The most common approach involves building the pyridine ring, frequently starting with a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative. nih.gov The reaction of these aminopyrazoles with nonsymmetrical 1,3-dicarbonyl compounds can potentially lead to a mixture of two regioisomers. nih.govmdpi.com However, regioselectivity can often be controlled by exploiting the differential electrophilicity of the two carbonyl groups. For instance, in reactions with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl (CF₃) group is significantly more electrophilic, directing the initial reaction to that site and resulting in a single major product. nih.govmdpi.com

Recent advancements have introduced highly selective methods, such as the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which demonstrates excellent regional selectivity. mdpi.comnih.govnih.gov This method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

Below is a table summarizing key synthetic pathways and their regioselective features.

Reaction Type Starting Materials Key Features Selectivity Outcome References
Friedländer-type Condensation 5-Aminopyrazole, 1,3-Dicarbonyl CompoundReaction with nonsymmetrical dicarbonyls can form two regioisomers.Selectivity depends on the relative electrophilicity of the carbonyl groups. Can be highly selective with biased substrates (e.g., containing CF₃ groups). nih.gov, mdpi.com
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateForms a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate, which is subsequently chlorinated (e.g., with POCl₃) to yield the 4-chloro derivative.Generally provides a specific regioisomer leading to the 4-chloro product. nih.gov, mdpi.com
Three-Component Reaction 5-Aminopyrazole, Aldehyde, Active Methylene (B1212753) Compound (e.g., malononitrile)A convergent approach that builds the pyridine ring in one pot.Often proceeds with high regioselectivity, forming a single major isomer. mdpi.com
Cascade 6-endo-dig Cyclization 5-Aminopyrazoles, Alkynyl AldehydesUtilizes C≡C bond activation with catalysts like silver or iodine.Exhibits excellent regional selectivity, affording C6-substituted products. mdpi.com, nih.gov, nih.gov
Catalytic Condensation 5-Amino-1-phenylpyrazole, α,β-Unsaturated KetoneCatalyzed by agents like ZrCl₄ to form the pyrazolo[3,4-b]pyridine core.The substitution pattern is determined by the structure of the ketone. mdpi.com

Strategies for Diversity-Oriented Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules, which is a powerful strategy for discovering new chemical probes and drug leads. The 1H-pyrazolo[3,4-b]pyridine scaffold is an ideal substrate for DOS due to its multiple points of diversification. researchgate.netbiorxiv.org

Key strategies for achieving molecular diversity with this scaffold include:

Multi-Component Reactions (MCRs): As noted previously, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound provide a rapid and efficient route to highly substituted pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net By varying each of the three components, large libraries of analogues can be generated from simple starting materials.

Combinatorial Synthesis on a Pre-formed Scaffold: A common approach involves the synthesis of a versatile intermediate, such as a halogenated pyrazolo[3,4-b]pyridine, which can then be subjected to a battery of parallel reactions. For example, a new and facile synthesis of a combinatorial library of tetra- and persubstituted derivatives was achieved through the acid-catalyzed condensation of 5-aminopyrazoles and α-oxoketene dithioacetals. biorxiv.orgbiorxiv.org

Late-Stage Functionalization: This strategy involves modifying a complex, pre-existing scaffold in the final steps of a synthesis. For halogenated intermediates like 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, the chloro group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.govclockss.org This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position, dramatically increasing the structural diversity of the final products.

Applications of this compound as a Versatile Synthetic Intermediate

The specific compound this compound embodies the synthetic utility of this class of molecules. The presence of the chloro group at the C4 position is particularly significant, as the carbon-chlorine bond can be readily activated for further chemical transformations.

The 4-chloro substituent acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions and is a key coupling partner in a variety of cross-coupling reactions. This reactivity makes it an invaluable building block for more elaborate molecular structures. For instance, the analogous 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as a key intermediate in the synthesis of potent Tropomyosin receptor kinase (TRK) inhibitors. nih.govrsc.org In that synthesis, the bromo group is used for a Buchwald-Hartwig amination to couple a complex side chain, a strategy directly applicable to the 4-chloro derivative. nih.gov Such coupling reactions are fundamental to modern drug discovery, allowing for the modular assembly of complex target molecules.

Beyond medicinal chemistry, the unique electronic and photophysical properties of the pyrazolo[3,4-b]pyridine core have led to its investigation in materials science. Research has indicated that pyrazolo[3,4-b]pyridine compounds serve as important intermediates in the industrial synthesis of materials for semiconductors and organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized that exhibit interesting photophysical properties, such as large Stokes shifts. mdpi.com This has led to their application as fluorescent probes for the selective detection of biological structures, such as the amyloid plaques associated with Alzheimer's disease. mdpi.com In this context, the 4-chloro intermediate serves as a key precursor that can be functionalized with various chromophores and fluorophores to tune the desired optical properties of the final material.

Integration of Flow Chemistry and Continuous Processing in Synthesis of Pyrazolo[3,4-b]pyridines

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in organic synthesis. It offers advantages such as improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scale-up. The synthesis of pyrazole-based fused heterocycles is increasingly benefiting from this technology. nih.gov

A hybrid microwave-flow approach has been successfully developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov This method involves an initial microwave-assisted Michael addition of a 5-aminopyrazole to an alkoxymethylene derivative, followed by a high-temperature thermal cyclization and decarboxylation step performed under continuous flow conditions (at temperatures up to 400 °C and pressures up to 120 bar). nih.gov This integrated approach demonstrates how modern processing technologies can be harnessed to access complex heterocyclic scaffolds efficiently and under highly controlled conditions.

Emerging Trends in Catalyst Development for Pyrazolopyridine Synthesis

The synthesis of pyrazolopyridines, a scaffold of significant interest in medicinal chemistry, is continually evolving, with a strong emphasis on the development of novel and efficient catalytic systems. Modern research in this area is driven by the principles of green chemistry, aiming for methodologies that are not only effective in terms of yield and selectivity but are also environmentally benign, cost-effective, and sustainable. Key trends include the exploration of heterogeneous nanocatalysts, the application of metal-organic frameworks, and the refinement of transition-metal and acid/base catalysis.

A significant thrust in recent years has been the development of magnetically separable nanocatalysts. These materials offer the dual advantages of high catalytic activity, owing to their large surface-area-to-volume ratio, and ease of separation from the reaction mixture using an external magnet, which simplifies product purification and allows for catalyst recycling. rsc.orgacs.org An example is the algin-functionalized silica-based magnetic nanocomposite, Alg@SBA-15/Fe₃O₄, which has demonstrated excellent performance in the synthesis of pyrazolopyridine derivatives. rsc.org This catalyst facilitates the reaction at room temperature with short reaction times (20–30 minutes) and high yields (90–97%). rsc.org Its recyclability is a key feature, showing minimal loss of catalytic activity after five consecutive runs. rsc.org Similarly, other magnetic nanocatalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ have been successfully employed, particularly in solvent-free conditions, yielding products in 35–60 minutes with 70–90% efficiency. researchgate.netnih.gov

The following table provides a comparative overview of various heterogeneous catalysts used in the synthesis of pyrazolopyridine derivatives, highlighting their performance and reusability.

CatalystSubstratesConditionsYield (%)TimeRecyclabilityReference
Alg@SBA-15/Fe₃O₄Aldehyde, Hydrazine (B178648), β-ketoester, Ammonium acetateRoom Temp, EtOH90-97%20-30 minUp to 5 cycles with <9% loss of activity rsc.org
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole100 °C, Solvent-free70-90%35-60 minNot specified researchgate.netnih.gov
CuFe₂O₄@HNTsEthyl acetoacetate, Hydrazine hydrate (B1144303), Benzaldehyde, Ammonium acetateRoom Temp, EtOHHigh20 minNot specified rsc.org
FGO@dextrin polymer nanocompositeEthyl acetoacetate, Hydrazine hydrate, BenzaldehydesRoom Temp90-98%Not specifiedNot specified researchgate.net
Amorphous carbon-supported sulfonic acid (AC-SO₃H)1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline (B41778)Room Temp, EtOHModerate to GoodShortNot specified nih.gov
SCMNPs@Uridine/ZnHydrazine hydrate, Arylaldehyde, Ethyl acetoacetate, Barbituric acidSolvent-freeHigh to ExcellentShortAt least 6 cycles with no significant decrease in yield proquest.com
Titanomagnetite nanoparticles (Fe₃-ₓTiₓO₄@SO₃H)4-chlorobenzaldehyde, Dimedone, MalononitrileNot specifiedHighNot specified6 consecutive times without noticeable loss of activity researchgate.net

Beyond nanocatalysts, traditional Lewis and Brønsted acids continue to be refined for pyrazolopyridine synthesis. Zirconium(IV) chloride (ZrCl₄), for instance, is utilized as a green, low-toxicity, and water-stable Lewis acid catalyst for the condensation of α,β-unsaturated ketones with 5-amino-1-phenylpyrazole, effectively forming the pyrazolo[3,4-b]pyridine core. mdpi.com The choice of catalyst, whether acidic or basic, can significantly influence reaction outcomes, including yield and regioselectivity. For example, in the reaction of 1,3-dicarbonyl compounds with 3-aminopyrazole, using acetic acid as a catalyst at high temperatures can yield products in 65-88% yield, which increases to 86-98% when a combination of acetic acid and triethylamine (B128534) is used. nih.gov

The synthesis of specifically substituted pyrazolopyridines, such as the target compound this compound, often relies on well-established named reactions. The Gould-Jacobs reaction is a prominent method for obtaining 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. nih.gov This reaction typically involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

The table below outlines various catalytic conditions reported for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the impact of different catalysts on reaction efficiency.

CatalystReaction TypeConditionsYield (%)TimeReference
Acetic acidCondensation150-160 °C65-88%15-20 min nih.gov
Acetic acid / TriethylamineCondensation150-160 °C86-98%15-20 min nih.gov
HCl/1,4-dioxaneCyclocondensation100 °C, EtOH44-99%18 h nih.gov
NaOHCyclocondensation120 °C, Glycol>90%5-12 min nih.gov
ZrCl₄Cyclization95 °C, EtOH/DMF13-28%16 h mdpi.com
TsOHCondensation180 °C, BuOH (Microwave)98%3 h nih.gov
POCl₃Gould-Jacobs (Chlorination)RefluxGoodNot specified nih.gov
Tetrapropylammonium bromide (TPAB)One-pot, three-component80 °C, H₂O/Acetone90-98%Not specified researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine?

  • Methodology :

  • Step 1 : Start with 2-chloro-6-phenyl-nicotinonitrile derivatives. React with hydrazine hydrate in ethanol under reflux to form the pyrazolo-pyridine core. Monitor reaction progress via IR spectroscopy (disappearance of CN absorption at ~2220 cm⁻¹ and appearance of NH₂ bands at 3448–3176 cm⁻¹) .
  • Step 2 : Optimize chlorination using POCl₃/PCl₅ mixtures to introduce the chloro substituent. Purify via recrystallization or column chromatography to achieve >95% purity .

Q. How can structural characterization of this compound be validated?

  • Methodology :

  • 1H/13C NMR : Confirm NH₂ protons (δ 4.59–4.87 ppm) and pyrazole-NH (δ 12.30–12.46 ppm). Aromatic protons appear in the δ 7.0–8.5 ppm range .
  • IR Spectroscopy : Detect NH₂ stretching (3448–3176 cm⁻¹) and absence of CN groups post-synthesis .
  • Mass Spectrometry : Validate molecular weight (e.g., 196.64 g/mol for analogs) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Poor in water; soluble in DMSO, DMF, or ethanol. Adjust solvent systems for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Replace the chloro group with bromo, iodo, or methyl groups to assess impact on kinase inhibition (e.g., h-TNAP inhibition in ) .
  • Bioactivity Assays : Test analogs in vitro against cancer cell lines (e.g., MTT assay) or enzymatic targets (e.g., COX-1/2). Compare IC₅₀ values to establish SAR trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., anticancer vs. corrosion inhibition in ). Control variables include cell line specificity, assay conditions (pH, temperature), and purity (>95% via HPLC) .
  • Mechanistic Profiling : Use molecular docking to predict binding modes to kinases (e.g., GSK-3β) vs. non-target proteins .

Q. How can synthetic challenges (e.g., low yield, byproducts) be addressed?

  • Methodology :

  • Catalyst Optimization : Use Pd(OAc)₂ with PPh₃ to improve coupling efficiency in multi-step syntheses .
  • Reaction Monitoring : Employ TLC or in-situ IR to detect intermediates. Adjust reflux time (e.g., 24–48 hours) to minimize byproducts like regioisomers .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

  • Methodology :

  • DFT Calculations : Model electrophilic substitution sites (e.g., C-4 vs. C-6 positions) using Gaussian or ORCA .
  • ADME Prediction : Use SwissADME to estimate logP (e.g., ~1.9 for methylated analogs) and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.